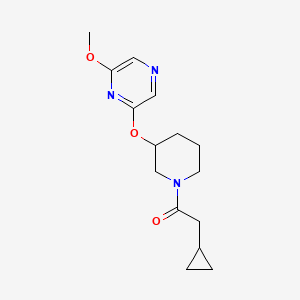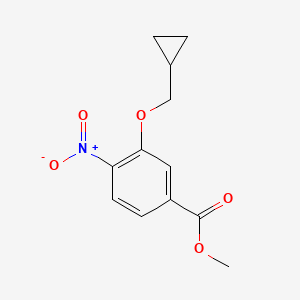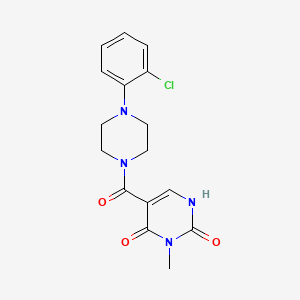
5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperazine and pyrimidinedione. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Pyrimidinediones, on the other hand, are a type of pyrimidines which are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the 2-chlorophenyl group, and the 3-methylpyrimidine-2,4(1H,3H)-dione group. Each of these groups could potentially undergo different chemical reactions depending on the conditions .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Design
Piperazine-2,5-diones, such as the one described, are synthesized through various chemical reactions, including Dieckmann cyclization, showcasing their significance in chemical synthesis and molecular design. These compounds form part of a broader class of chemicals with diverse biological activities, highlighting their potential in drug development and material science. For instance, Dieckmann cyclization routes have been employed to form piperazine-2,5-diones from specific substructures, indicating the compound's relevance in creating more complex molecular architectures (Aboussafy & Clive, 2012).
Biological Activity and Pharmacological Potential
Research into compounds with the piperazine moiety often explores their broad spectrum of biological activities, which can span from antimicrobial to anticonvulsant properties. Synthesis and pharmacological evaluation of derivatives from the core structure reveal potent biological activities, suggesting their application in designing new therapeutic agents. For example, studies on novel benzodifuranyl derivatives derived from visnaginone and khellinone, which share structural similarities with the compound , have demonstrated significant anti-inflammatory and analgesic activities, pointing to the therapeutic potential of such compounds (Abu‐Hashem et al., 2020).
Drug Discovery and Development
The structural components of 5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione facilitate its application in drug discovery, especially in synthesizing compounds with anticonvulsant, antimicrobial, and anti-inflammatory properties. For instance, derivatives of pyrrolidine-2,5-dione, which are structurally related, have shown promising anticonvulsant activity, indicating the potential of such compounds in developing new treatments for epilepsy and related disorders (Rybka et al., 2017).
Eigenschaften
IUPAC Name |
5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-19-14(22)11(10-18-16(19)24)15(23)21-8-6-20(7-9-21)13-5-3-2-4-12(13)17/h2-5,10H,6-9H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFUEEYYMMQVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


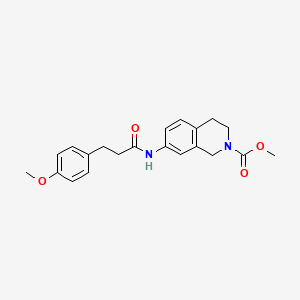
![3-Methyl-2-(1,8,8-trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]oct-3-YL)-butyric acid](/img/structure/B2595881.png)
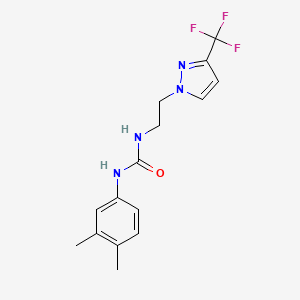
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2595887.png)
![N-[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]prop-2-enamide](/img/structure/B2595889.png)
![3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B2595890.png)
![2-chloro-6-fluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595891.png)
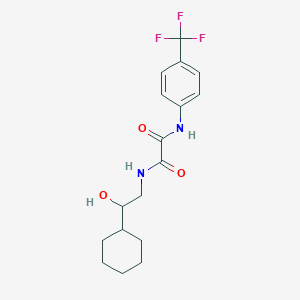
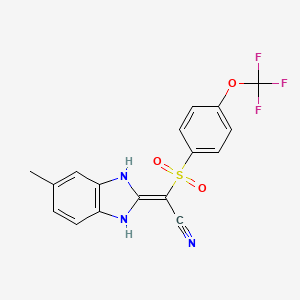
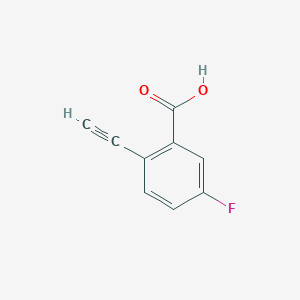
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoate](/img/structure/B2595899.png)
